2-Oxohexahydropyrimidine-4-carboxylic acid
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Overview
Description
2-Oxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a six-membered ring containing nitrogen atoms This compound is known for its unique structural properties and its role as an intermediate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxohexahydropyrimidine-4-carboxylic acid can be synthesized through the condensation of L-asparagine with aromatic aldehydes in the presence of sodium hydroxide in methanol solution. The reaction typically proceeds at room temperature (25°C) and yields the desired product in 65-90% yield . The structure of the synthesized compound can be confirmed using high-resolution solid-state 13C NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as L-asparagine and aromatic aldehydes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: With aromatic aldehydes to form cyclic and linear tautomers.
Substitution Reactions: With phenyl isothiocyanate to form phenylcarbamothioyl derivatives.
Common Reagents and Conditions:
Condensation Reactions: Sodium hydroxide in methanol solution at room temperature.
Substitution Reactions: Phenyl isothiocyanate in the presence of natural L-asparagine and commercially available aldehydes.
Major Products Formed:
Cyclic and Linear Tautomers: Formed during condensation reactions with aromatic aldehydes.
Phenylcarbamothioyl Derivatives: Formed during substitution reactions with phenyl isothiocyanate.
Scientific Research Applications
2-Oxohexahydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of β-amino acids and other complex organic molecules.
Medicinal Chemistry:
Biological Studies: Studied for its role in asymmetric cycloaddition reactions and the preparation of liposomal microencapsulated biopreparations.
Mechanism of Action
The mechanism of action of 2-Oxohexahydropyrimidine-4-carboxylic acid involves its ability to participate in various chemical reactions due to its unique structural properties. The compound can exist in both cyclic and linear forms, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
2-Alkyl-6-oxohexahydropyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in the alkyl substituents at the pyrimidine ring.
2-Aryl-6-oxohexahydropyrimidine-4-carboxylic acids: These compounds have aryl substituents at the pyrimidine ring and exhibit similar tautomeric behavior.
Uniqueness: 2-Oxohexahydropyrimidine-4-carboxylic acid is unique due to its ability to exist in both cyclic and linear forms, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
85701-35-5 |
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Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)3-1-2-6-5(10)7-3/h3H,1-2H2,(H,8,9)(H2,6,7,10) |
InChI Key |
QLEDTTCUFILTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC1C(=O)O |
Origin of Product |
United States |
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